molecular formula C19H21N5O2S B2563894 7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872620-29-6

7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2563894
CAS No.: 872620-29-6
M. Wt: 383.47
InChI Key: BRPVJJJFKVTWFZ-UHFFFAOYSA-N
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Description

7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Scientific Research Applications

7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has been extensively studied for its potential as a kinase inhibitor. It has shown promising results in inhibiting CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This makes it a potential candidate for cancer therapy . Additionally, its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and signal transduction pathways.

Preparation Methods

The synthesis of 7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopentyl and dimethyl groups. The final step involves the addition of the pyridin-2-ylmethylsulfanyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other diazino pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit kinase inhibitory activity but differ in their selectivity and potency. The unique cyclopentyl and pyridin-2-ylmethylsulfanyl groups in 7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione contribute to its distinct binding affinity and specificity .

Properties

IUPAC Name

7-cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-11-13-9-5-6-10-20-13)22-15(21-16)12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVJJJFKVTWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=CC=CC=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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